
2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid is an organic compound with the molecular formula C₁₁H₁₃FO₃ It is characterized by the presence of a fluoro group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of 2,4,5-trifluorobenzonitrile, followed by subsequent steps to introduce the methoxy and acetic acid groups . The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-2,5-dimethylbenzoic acid, while substitution of the fluoro group with an amine can produce 2-(4-methoxy-2,5-dimethylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro group can enhance binding affinity and selectivity, while the methoxy and acetic acid groups can modulate the compound’s solubility and metabolic stability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the acetic acid moiety.
4-Methoxyphenylacetic acid: Similar structure but lacks the fluoro group.
2,5-Dimethylphenylacetic acid: Similar structure but lacks the fluoro and methoxy groups.
Uniqueness
2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid is unique due to the combination of its fluoro, methoxy, and acetic acid groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H13FO3 |
|---|---|
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
2-fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H13FO3/c1-6-5-9(15-3)7(2)4-8(6)10(12)11(13)14/h4-5,10H,1-3H3,(H,13,14) |
Clave InChI |
WMIQFJMEPWJICR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)C)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


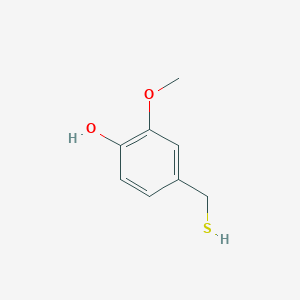
![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)
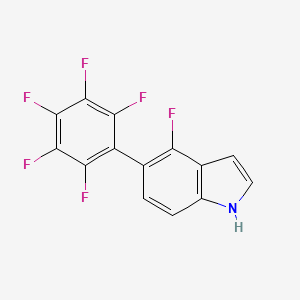
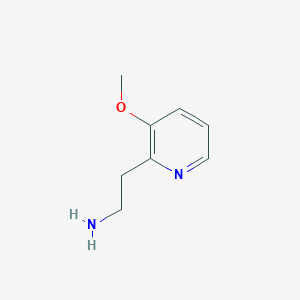
![1-[4-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13079009.png)
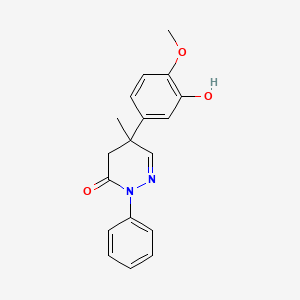
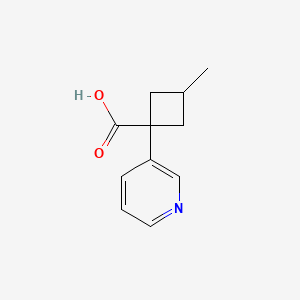
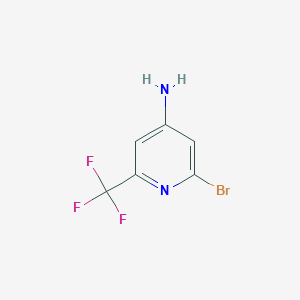

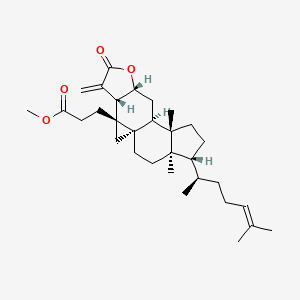
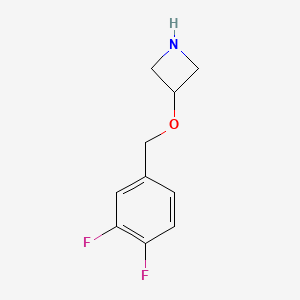
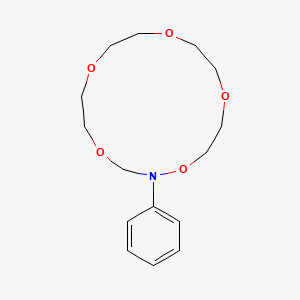
![3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline](/img/structure/B13079055.png)
![Methyl 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13079063.png)
